Avanafil-13C5,15N is a stable isotope-labeled derivative of avanafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. The compound has been modified to include carbon-13 and nitrogen-15 isotopes, which are useful in pharmacokinetic studies and metabolic research. These isotopes allow for precise tracking of the compound's behavior in biological systems, enhancing the understanding of its pharmacodynamics and pharmacokinetics.
Avanafil functions by inhibiting phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By preventing the degradation of cGMP, avanafil enhances its availability, leading to increased smooth muscle relaxation and blood flow in the corpus cavernosum of the penis upon sexual stimulation. The chemical reaction can be summarized as follows:
Avanafil-13C5,15N exhibits similar biological activity to its non-labeled counterpart. It activates the nitric oxide/cyclic guanosine monophosphate/protein kinase G signaling pathway, which plays a critical role in reducing oxidative stress and bone mineral density loss. Research indicates that avanafil may also have potential benefits in treating conditions related to vascular health beyond erectile dysfunction .
The synthesis of Avanafil-13C5,15N involves several steps that typically include:
The specific synthetic routes can vary based on the desired yield and purity levels for research applications.
Avanafil-13C5,15N is primarily utilized in research settings, particularly in:
Studies on drug interactions involving avanafil indicate that it can significantly interact with various medications. Notably:
These interactions necessitate careful monitoring during clinical use to mitigate adverse effects.
Avanafil is part of a class of drugs known as phosphodiesterase type 5 inhibitors. Other compounds in this category include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sildenafil | Inhibits phosphodiesterase type 5 | First PDE5 inhibitor; widely used for erectile dysfunction |
| Tadalafil | Inhibits phosphodiesterase type 5 | Longer half-life; also used for benign prostatic hyperplasia |
| Vardenafil | Inhibits phosphodiesterase type 5 | Faster onset compared to sildenafil |
Avanafil distinguishes itself from these compounds by its rapid onset of action (approximately 15 minutes) and a more favorable side effect profile. It has been shown to have fewer drug interactions compared to sildenafil and vardenafil, making it a preferable option for patients on multiple medications .